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Introduction

Isoborneol is a bicyclic monoterpenoid alcohol, an isomer of the more commonly known
borneol.[1] It is a naturally occurring compound found in the essential oils of various plants,
including rosemary, lavender, ginger, and nutmeg.[2][3][4] Characterized by its distinct woody,
camphor-like, and spicy aroma, isoborneol is utilized as a flavoring agent in a variety of food
and beverage products.[2][3][5] It is also used in the fragrance industry for perfumes and
personal care items.[5][6] From a regulatory standpoint, isoborneol is recognized as a synthetic
flavoring substance by the U.S. Food and Drug Administration (FDA) and has been deemed
Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association
(FEMA).[3][71[8]

These application notes provide a comprehensive overview of isoborneol's properties,
regulatory status, and applications in the food industry. Furthermore, detailed experimental
protocols are presented for its sensory evaluation, stability assessment, and analytical
gquantification, providing a technical resource for research and product development.

Application Notes
Physicochemical Properties and Sensory Profile

Isoborneol is a white, crystalline solid at room temperature.[9][10] Its distinct sensory
characteristics are pivotal to its function as a flavoring agent. The flavor and aroma profile is
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complex, often described as having camphoraceous, woody, minty, and spicy notes.[2] This

profile allows it to impart a unique, cooling, and somewhat spicy or herbal character to food

products.[2]

Table 1: Physicochemical and Sensory Properties of Isoborneol

Property Value | Description Reference(s)
(1R,2R,4R)-1,7,7-

Chemical Name trimethylbicyclo[2.2.1]hept  [4]
an-2-ol

CAS Number 124-76-5 [9][11]

FEMA Number 2158 [O][12][11]

JECFA Number 1386 [8]1[9]

Molecular Formula C10H180 [2][9]

Molecular Weight 154.25 g/mol [2][11]

Appearance White crystalline solid/flakes [2][9][10]

Melting Point 212-214 °C (sublimes) [13][14]

Boiling Point ~213 °C [15]
Insoluble in water; soluble in

Solubility ethanol and other organic [61[7]
solvents

] Camphoreous, minty, herbal,
Odor Profile [2][12][15]

earthy, woody, spicy

| Taste Profile | Balsamic, camphoraceous, herbal, woody, with a cooling sensation |[2][12] |

Regulatory Status and Safety

Isoborneol is approved for use as a synthetic flavoring substance in food for human

consumption under specific regulations. Its safety has been evaluated by international bodies,

supporting its use within established good manufacturing practices.
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o United States: Isoborneol is listed in the Code of Federal Regulations, 21 CFR 172.515, as a
synthetic flavoring substance permitted for direct addition to food.[7][16][17]

o« FEMA GRAS: It holds FEMA number 2158, and its GRAS status was reaffirmed based on a
comprehensive safety assessment.[8][9]

o JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also
evaluated isoborneol (No. 1386).[9][18]

Toxicological data indicates a low order of acute toxicity. The oral LD50 in rats is reported as
5,033 mg/kg.[19] Safety assessments conclude that at current levels of use, isoborneol does
not pose a risk to human health.[20]

Table 2: Toxicological Data for Isoborneol

Endpoint Species Value Reference(s)
Acute Oral Toxicity
Rat 5,033 mgl/kg [19]
(LD50)
Skin Irritation - Causes skin irritation [21][22]
Causes serious eye
Eye Irritation - [21]

irritation

| Genotoxicity | - | Does not present a concern for genetic toxicity |[20] |

Applications in Food Products

Isoborneol's unique flavor profile makes it suitable for a range of food and beverage
applications. It is typically used at low concentrations to impart specific flavor notes without
being overpowering.

o Baked Goods: It can be found in products like gingerbread and carrot cake, where its spicy
notes complement other spices.[2]

» Confectionery: In hard candies and chewing gum, it provides a cooling, minty, and fruity or
spicy flavor.[2]
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e Beverages: Itis used in fruit-flavored sodas (e.g., orange, grape) to add complexity and a
refreshing nuance.[2]

Usage levels are self-limiting; the amount added should be the minimum required to achieve
the desired technical effect, in accordance with Good Manufacturing Practice (GMP).[17][23]

Flavor Perception: TRPM8-Mediated Cooling Sensation

Similar to menthol, isoborneol is known to elicit a cooling sensation in the mouth.[2] This effect
is mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8)
channel, a non-selective cation channel primarily expressed in sensory neurons. The binding of
a cooling agent like isoborneol to the TRPM8 receptor triggers an influx of Ca2+ and Na* ions,
leading to membrane depolarization and the generation of an action potential. This signal is
then transmitted to the brain, where it is interpreted as a cooling sensation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Isoborneol as a
Flavoring Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047673#isoborneol-as-a-flavoring-agent-in-food-
products]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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